molecular formula C16H11ClN2O2S B2973751 5-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1H-imidazole-2-thione CAS No. 688791-44-8

5-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1H-imidazole-2-thione

Cat. No. B2973751
CAS RN: 688791-44-8
M. Wt: 330.79
InChI Key: WENIXJCNRTZVTC-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1H-imidazole-2-thione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1H-imidazole-2-thione has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has shown promising results as an antifungal and antibacterial agent. It has also been studied for its potential use in treating cancer and neurodegenerative diseases.
In agriculture, 5-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1H-imidazole-2-thione has been studied for its potential use as a pesticide. It has shown efficacy against a wide range of pests and has the potential to be used as an alternative to traditional pesticides.
In materials science, this compound has been studied for its potential use as a corrosion inhibitor. It has shown promising results in preventing corrosion in various metals and alloys.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1H-imidazole-2-thione is not fully understood. However, it is believed to work by inhibiting the activity of enzymes and proteins involved in various cellular processes. This leads to the disruption of cellular functions and ultimately, cell death.
Biochemical and Physiological Effects
Studies have shown that 5-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1H-imidazole-2-thione has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial strains. It has also been shown to induce apoptosis in cancer cells and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1H-imidazole-2-thione in lab experiments is its broad-spectrum activity against various pests and pathogens. It is also relatively easy to synthesize and has low toxicity levels.
However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its use in experiments.

Future Directions

There are several future directions for research on 5-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1H-imidazole-2-thione. One potential area is the development of more efficient synthesis methods to improve its yield and purity. Another area is the optimization of its use as a pesticide or corrosion inhibitor.
In medicinal chemistry, future research could focus on identifying the specific enzymes and proteins targeted by this compound and developing more targeted therapies based on its mechanism of action. Additionally, further studies could be conducted to investigate its potential use in treating other diseases, such as viral infections and autoimmune disorders.
Conclusion
In conclusion, 5-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1H-imidazole-2-thione is a chemical compound that has shown promising results in various scientific research applications. Its broad-spectrum activity against pests and pathogens, as well as its potential use in medicinal chemistry, agriculture, and materials science, make it an interesting area of study for researchers. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of 5-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1H-imidazole-2-thione involves the reaction of 1,3-benzodioxole, 3-chlorobenzonitrile, and thiourea in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-11-2-1-3-12(7-11)19-8-13(18-16(19)22)10-4-5-14-15(6-10)21-9-20-14/h1-8H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENIXJCNRTZVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN(C(=S)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1H-imidazole-2-thione

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